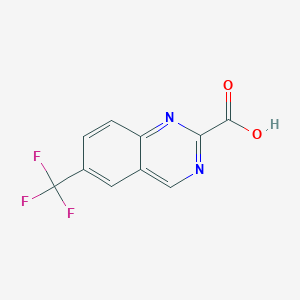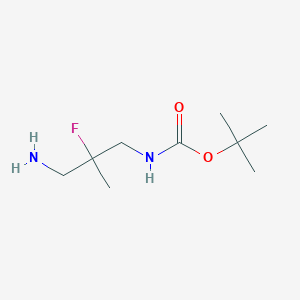
tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate (TBAFC) is a relatively new organic compound that has recently been used in a variety of scientific research applications. It is a derivative of carbamate, which is a type of organic compound that contains a carbamate group, consisting of a carbonyl group and an amine group. TBAFC has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate has been used in a variety of scientific research applications, including biochemistry, molecular biology, and pharmacology. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug delivery systems. It has also been used in the study of enzyme-substrate interactions, and in the development of novel drugs.
Wirkmechanismus
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate acts as a competitive inhibitor of enzymes, meaning it can bind to the active site of an enzyme and prevent the substrate from binding. The mechanism of action of tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate is not completely understood, but it is thought to involve the formation of a covalent bond between the carbamate group of tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate and the enzyme.
Biochemical and Physiological Effects
tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including chymotrypsin, trypsin, and thrombin. In addition, it has been found to inhibit the binding of several proteins, including the adenosine triphosphate (ATP) binding cassette (ABC) transporter proteins. It has also been found to inhibit the release of histamine from mast cells, and to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate has a number of advantages and limitations for laboratory experiments. One of the main advantages of tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate is its low toxicity, making it safe to use in laboratory experiments. In addition, it is relatively stable, meaning it can be stored for long periods of time without degradation. However, it is not very soluble in water and is not very soluble in organic solvents, making it difficult to use in certain laboratory experiments.
Zukünftige Richtungen
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate has a number of potential future directions. One potential direction is the development of novel drugs based on the structure of tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate. In addition, tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate could be used to study the mechanisms of action of other enzymes and proteins, and to study the effects of inhibitors on these enzymes and proteins. Finally, tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate could be used as a tool to study the effects of environmental toxins on the human body.
Synthesemethoden
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate can be synthesized by the reaction of tert-butyl isocyanate and 3-amino-2-fluoro-2-methylpropyl amine. The reaction is carried out in a solvent such as methanol, and is usually carried out at a temperature of about 70°C. The reaction is catalyzed by a base such as pyridine, and the resulting product is a colorless, viscous liquid.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2O2/c1-8(2,3)14-7(13)12-6-9(4,10)5-11/h5-6,11H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAZASCRLGCQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

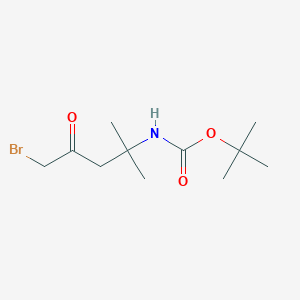
![3-[(3-bromopyridin-4-yl)oxy]propan-1-amine](/img/structure/B6598989.png)

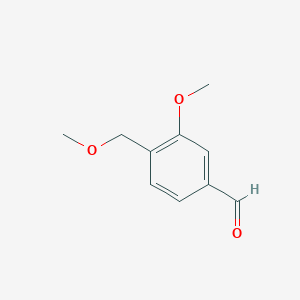

![4-methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6599015.png)

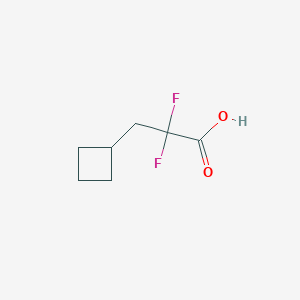
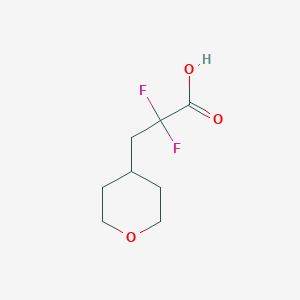
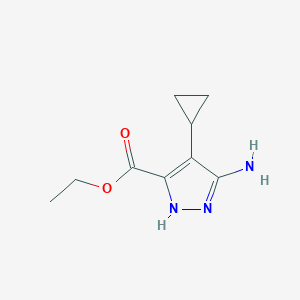
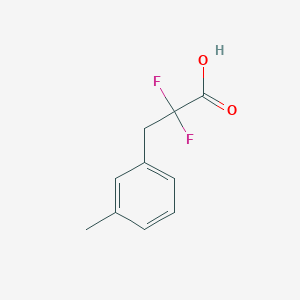
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)
